molecular formula C9H10BrNO2 B1406292 7-Bromo-4-methoxy-3-hydroxyindoline CAS No. 1713163-00-8

7-Bromo-4-methoxy-3-hydroxyindoline

Cat. No.: B1406292
CAS No.: 1713163-00-8
M. Wt: 244.08 g/mol
InChI Key: XXHQYLDRTRRNOO-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy-3-hydroxyindoline is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a bromine atom at the 7th position, a methoxy group at the 4th position, and a hydroxy group at the 3rd position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

The synthesis of 7-Bromo-4-methoxy-3-hydroxyindoline typically involves several steps:

    Starting Material: The synthesis often begins with an indole derivative.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a base such as sodium methoxide.

    Hydroxylation: The hydroxy group at the 3rd position can be introduced through various methods, including oxidation reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to ensure efficiency.

Chemical Reactions Analysis

7-Bromo-4-methoxy-3-hydroxyindoline undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like tributyltin hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tributyltin hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-4-methoxy-3-hydroxyindoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: Its derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methoxy-3-hydroxyindoline involves its interaction with various molecular targets. The presence of the bromine, methoxy, and hydroxy groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can influence biological pathways and molecular targets, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar compounds to 7-Bromo-4-methoxy-3-hydroxyindoline include other indole derivatives such as:

    7-Bromo-4-methoxyindole: Lacks the hydroxy group at the 3rd position.

    4-Methoxy-3-hydroxyindole: Lacks the bromine atom at the 7th position.

    7-Bromo-3-hydroxyindole: Lacks the methoxy group at the 4th position.

The uniqueness of this compound lies in the combination of the bromine, methoxy, and hydroxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-4-methoxy-2,3-dihydro-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-7-3-2-5(10)9-8(7)6(12)4-11-9/h2-3,6,11-12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHQYLDRTRRNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(CNC2=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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